Cas no 2138001-53-1 (5-bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine)

5-Bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazolopyridine core with bromo, cyclopropyl, ethyl, and methyl substituents. Its unique structure imparts potential utility in medicinal chemistry, particularly as a scaffold for drug discovery targeting neurological or inflammatory pathways. The bromo group offers a reactive site for further functionalization, while the cyclopropyl moiety may enhance metabolic stability. The compound’s rigid framework and moderate lipophilicity suggest favorable pharmacokinetic properties. It is typically employed in research settings for the synthesis of biologically active analogs or as an intermediate in the development of small-molecule therapeutics. Handling requires standard laboratory precautions due to its organic nature.
5-bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine structure
2138001-53-1 structure
Product name:5-bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine
CAS No:2138001-53-1
MF:C12H14BrN3
MW:280.16366147995
CID:6389382
PubChem ID:165482593

5-bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine
    • 5-bromo-2-cyclopropyl-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
    • 2138001-53-1
    • EN300-1104599
    • Inchi: 1S/C12H14BrN3/c1-3-9-7(2)6-10-14-12(8-4-5-8)15-16(10)11(9)13/h6,8H,3-5H2,1-2H3
    • InChI Key: PWYGMYYULVSAEO-UHFFFAOYSA-N
    • SMILES: BrC1=C(CC)C(C)=CC2=NC(C3CC3)=NN21

Computed Properties

  • Exact Mass: 279.03711g/mol
  • Monoisotopic Mass: 279.03711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2Ų
  • XLogP3: 3.5

5-bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1104599-10g
5-bromo-2-cyclopropyl-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138001-53-1 95%
10g
$3191.0 2023-10-27
Enamine
EN300-1104599-0.25g
5-bromo-2-cyclopropyl-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138001-53-1 95%
0.25g
$683.0 2023-10-27
Enamine
EN300-1104599-5.0g
5-bromo-2-cyclopropyl-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138001-53-1
5g
$2152.0 2023-06-10
Enamine
EN300-1104599-0.1g
5-bromo-2-cyclopropyl-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138001-53-1 95%
0.1g
$653.0 2023-10-27
Enamine
EN300-1104599-1g
5-bromo-2-cyclopropyl-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138001-53-1 95%
1g
$743.0 2023-10-27
Enamine
EN300-1104599-5g
5-bromo-2-cyclopropyl-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138001-53-1 95%
5g
$2152.0 2023-10-27
Enamine
EN300-1104599-0.5g
5-bromo-2-cyclopropyl-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138001-53-1 95%
0.5g
$713.0 2023-10-27
Enamine
EN300-1104599-10.0g
5-bromo-2-cyclopropyl-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138001-53-1
10g
$3191.0 2023-06-10
Enamine
EN300-1104599-0.05g
5-bromo-2-cyclopropyl-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138001-53-1 95%
0.05g
$624.0 2023-10-27
Enamine
EN300-1104599-2.5g
5-bromo-2-cyclopropyl-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
2138001-53-1 95%
2.5g
$1454.0 2023-10-27

Additional information on 5-bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine

Recent Advances in the Study of 5-Bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine (CAS: 2138001-53-1)

The compound 5-bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine (CAS: 2138001-53-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its triazolopyridine core, has been investigated for its role in modulating various biological pathways, particularly those involved in inflammation and oncology. Recent studies have focused on its synthesis, pharmacological activity, and mechanism of action, providing valuable insights into its potential as a drug candidate.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 5-bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine, highlighting its efficient production through a multi-step process involving cyclopropanation and bromination. The study emphasized the compound's stability under physiological conditions, making it a promising scaffold for further derivatization. Additionally, the research identified key intermediates that could be leveraged for large-scale synthesis, addressing previous challenges in its production.

Pharmacological evaluations of this compound have revealed its potent inhibitory effects on specific kinase targets, particularly those implicated in inflammatory diseases. In vitro assays demonstrated its ability to suppress pro-inflammatory cytokine production in immune cells, suggesting potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, molecular docking studies have elucidated its binding interactions with key enzymatic sites, providing a structural basis for its bioactivity.

Recent preclinical studies have also investigated the compound's antitumor properties. A 2024 report in Cancer Research detailed its efficacy in inhibiting tumor growth in murine models of colorectal cancer, with minimal off-target effects. The study attributed this activity to the compound's selective modulation of cell cycle regulators and apoptosis-inducing pathways. These findings underscore its potential as a lead compound for developing novel anticancer therapies.

Despite these advancements, challenges remain in optimizing the pharmacokinetic profile of 5-bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine. Current research is focused on improving its bioavailability and reducing metabolic degradation, with several derivative compounds under investigation. Collaborative efforts between academic and industrial researchers are expected to accelerate its transition into clinical trials, paving the way for its eventual therapeutic application.

In conclusion, 5-bromo-2-cyclopropyl-6-ethyl-7-methyl-1,2,4-triazolo[1,5-a]pyridine (CAS: 2138001-53-1) represents a promising candidate in the realm of chemical biology and drug discovery. Its multifaceted pharmacological activities, coupled with recent advancements in synthetic and mechanistic studies, highlight its potential to address unmet medical needs. Future research will likely focus on refining its properties and expanding its therapeutic indications, solidifying its role in modern medicine.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd